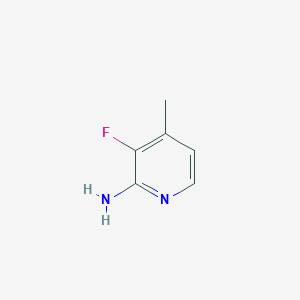

2-Amino-3-Fluoro-4-methylpyridine

Vue d'ensemble

Description

“2-Amino-3-Fluoro-4-methylpyridine” is a chemical compound belonging to the class of pyridines. It has a CAS Number of 1003710-35-7 and a molecular weight of 126.13 . It is also known as AFMP.

Synthesis Analysis

The synthesis of “this compound” involves various methods. For instance, 2-Amino-3-methylpyridine can be converted into 2-fluoro-3-methylpyridine using the Baltz-Schiemann technique . Another method involves reacting 2-amino-3-methylpyridine with 40% fluoroboric acid .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H7FN2.

Chemical Reactions Analysis

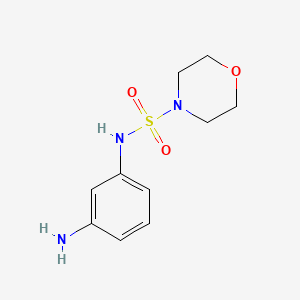

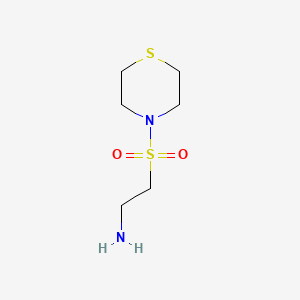

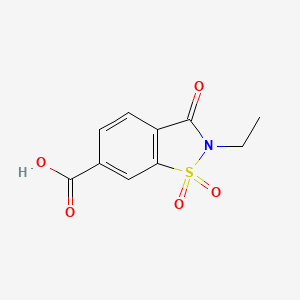

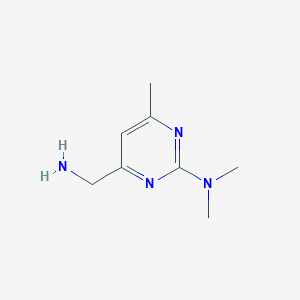

“this compound” is a useful reactant in the synthesis of phenylsulfonamidomethylbenzamides, oxopyridopyrrolopyrazinyacetamides, carbamoylalkylthiophenylmethylpicolinamides, and benzylthiotriazolylpyridines . These compounds exhibit SAR and kappa opioid receptor agonistic and antagonistic activity .

Physical And Chemical Properties Analysis

The physical form of “this compound” is solid and it should be stored in a refrigerator .

Applications De Recherche Scientifique

Efficient Pyridinylmethyl Functionalization

2-Fluoro-4-methylpyridine has been functionalized efficiently into a novel alkylating agent used for the synthesis of cognition-enhancing drug candidates. This process, adaptable for large-scale synthesis, demonstrates the compound's potential in drug development (Pesti et al., 2000).

Synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate

Another application involves the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate through a series of reactions. This showcases the compound's utility in synthetic organic chemistry and its potential as a building block for various chemical entities (Shi Qunfeng et al., 2012).

Antibacterial Agents Development

In the development of antibacterial agents, modifications of pyridonecarboxylic acids with amino- and hydroxy-substituted cyclic amino groups have been explored. These modifications have led to compounds with notable antibacterial activity, highlighting the potential of 2-Amino-3-Fluoro-4-methylpyridine derivatives in antibiotic development (Egawa et al., 1984).

Corrosion Inhibition

The compound has been investigated for its corrosion inhibition properties on mild steel in acidic solutions. The study showed that it effectively increases the polarization resistance, suggesting its application in materials science, particularly in protecting metals against corrosion (Mert et al., 2014).

Potentiation of Synaptic and Neuromuscular Transmission

Aminopyridines, including this compound analogs, have been found to potentiate synaptic and neuromuscular transmission by targeting voltage-activated calcium channel β subunits. This suggests their potential use in treating neurological conditions by enhancing neuromuscular function (Wu et al., 2009).

Photochemical Dimerization

The photochemical properties of 2-Aminopyridines have been studied, revealing their ability to undergo dimerization upon ultraviolet irradiation. This property could be leveraged in designing light-responsive materials or in photopharmacology, where drug activity is controlled by light (Taylor & Kan, 1963).

Mécanisme D'action

Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

Safety and Hazards

Orientations Futures

Fluoropyridines, including “2-Amino-3-Fluoro-4-methylpyridine”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The interest toward the development of fluorinated chemicals has been steadily increasing .

Propriétés

IUPAC Name |

3-fluoro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRCETURKYMUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

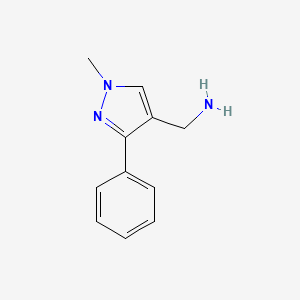

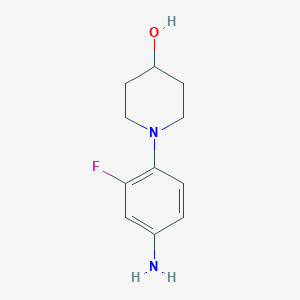

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1518980.png)

![3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid](/img/structure/B1518983.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile](/img/structure/B1518989.png)

![2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1518999.png)